REACTION_CXSMILES
|
[CH3:1][C:2]([C:5]1[CH:6]=[C:7]([S:13](Cl)(=[O:15])=[O:14])[C:8]([O:11][CH3:12])=[CH:9][CH:10]=1)([CH3:4])[CH3:3].[O-]S([O-])=O.[Na+].[Na+].[OH-].[Na+].CC(C)=O>O>[CH3:4][C:2]([C:5]1[CH:6]=[C:7]([S:13]([OH:15])=[O:14])[C:8]([O:11][CH3:12])=[CH:9][CH:10]=1)([CH3:1])[CH3:3] |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C=1C=C(C(=CC1)OC)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated on a steam bath for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
|
Smiles
|
CC(C)(C)C=1C=C(C(=CC1)OC)S(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |